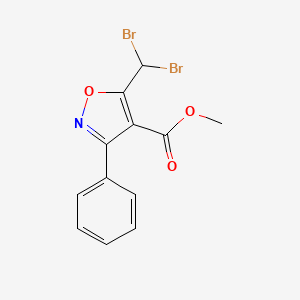

Methyl 5-(dibromomethyl)-3-phenylisoxazole-4-carboxylate

Description

Methyl 5-(dibromomethyl)-3-phenylisoxazole-4-carboxylate is a halogenated isoxazole derivative characterized by a dibromomethyl substituent at the 5-position, a phenyl group at the 3-position, and a methyl ester at the 4-position. Isoxazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

For instance, describes the synthesis of 5-(bromomethyl) and 5-(dibromomethyl) derivatives using 2 and 6 equivalents of NBS, respectively, indicating that stoichiometric control is critical for selective substitution.

Structural Confirmation: Characterization typically employs ¹H/¹³C NMR, HRMS, and X-ray crystallography. For example, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (a structural analog) was confirmed via single-crystal X-ray diffraction, revealing planar molecular geometry stabilized by intramolecular hydrogen bonds .

Properties

IUPAC Name |

methyl 5-(dibromomethyl)-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO3/c1-17-12(16)8-9(7-5-3-2-4-6-7)15-18-10(8)11(13)14/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJHHKWAEKIHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

Key Observations :

- Halogenation Efficiency : Bromomethyl derivatives (e.g., compound 53) are synthesized in moderate yields (~61%) using 2 eq. NBS, while dibromomethyl substitution requires excess NBS (6 eq.) and prolonged reaction times .

- Ester vs. Carboxylic Acid : Replacement of the methyl ester with a carboxylic acid group (e.g., 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid) alters solubility and bioavailability, favoring ionic interactions in biological systems .

Reactivity and Functionalization

The dibromomethyl group significantly enhances electrophilicity, enabling nucleophilic substitutions or eliminations. For example:

- TDAE-Mediated Reactions: Methyl 5-(dibromomethyl)-3-phenylisoxazole-4-carboxylate reacts with aromatic aldehydes in the presence of tetrakis(dimethylamino)ethylene (TDAE) to form cis/trans oxiranes. Yields depend on aldehyde substituents (e.g., 72% with p-cyanobenzaldehyde vs. 46% with o-nitrobenzaldehyde) due to steric and electronic effects .

- Comparison with Bromomethyl Analogs: The monobromomethyl derivative (compound 53) undergoes milder reactions, such as microwave-assisted coupling with amines, yielding carboxamides without requiring strong reducing agents .

Physicochemical Properties

| Property | This compound | Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate | 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid |

|---|---|---|---|

| Molecular Weight | ~383.0 g/mol | ~303.1 g/mol | ~306.1 g/mol |

| Halogen Content | 2 Br atoms | 1 Br atom | 1 Br atom |

| Solubility (Polar Solvents) | Moderate (DMF, DMSO) | High (MeOH, EtOAc) | Low (aqueous buffers) |

| Hydrogen Bonding | Weak (ester group) | Weak (ester group) | Strong (carboxylic acid) |

Notable Trends:

- The dibromomethyl group reduces solubility in polar solvents compared to bromomethyl analogs due to increased hydrophobicity.

- Carboxylic acid derivatives exhibit higher melting points and crystallinity due to intermolecular hydrogen bonding .

Biological Activity

Methyl 5-(dibromomethyl)-3-phenylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenyl ring, an isoxazole moiety, and dibromomethyl substituents that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| HeLa (Cervical carcinoma) | 12.5 | Moderate growth inhibition |

| A549 (Lung carcinoma) | 15.0 | Significant growth inhibition |

| SJSA-1 (Bone sarcoma) | 10.0 | High regression rates |

These findings suggest that the compound may be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA), which is critical given the rising antibiotic resistance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 8 μg/mL |

| E. coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing SJSA-1 xenografts demonstrated that oral administration of this compound at doses of 100 mg/kg resulted in significant tumor regression over a treatment period of two weeks. The tumor volume was reduced by approximately 70% compared to the control group, indicating strong antitumor efficacy.

Case Study 2: Mechanistic Insights into Antimicrobial Activity

In a separate study focusing on its antimicrobial effects, the compound was tested against various bacterial strains. The results indicated that it disrupts bacterial cell wall synthesis, leading to cell lysis. This mechanism was confirmed through electron microscopy, which showed structural damage to bacterial cells treated with the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.